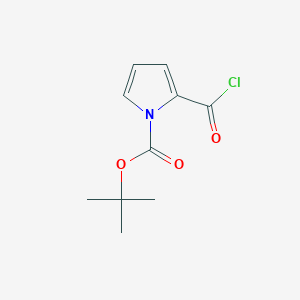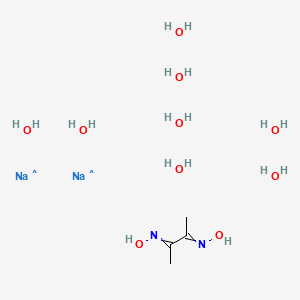
Dimethylglyoxime, disodium salt octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylglyoxime, disodium salt octahydrate is a chemical compound with the molecular formula (C_4H_6N_2Na_2O_2 \cdot 8H_2O). It is a white to light beige crystalline powder that is soluble in water. This compound is primarily used in analytical chemistry for the detection and analysis of nickel and palladium ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylglyoxime, disodium salt octahydrate can be synthesized from butanone through a two-step process:
Formation of Biacetyl Monoxime: Butanone reacts with ethyl nitrite to form biacetyl monoxime.
Formation of Dimethylglyoxime: The biacetyl monoxime is then treated with sodium hydroxylamine monosulfonate to form dimethylglyoxime.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Types of Reactions:
Complexation Reactions: this compound forms complexes with metal ions such as nickel, palladium, and cobalt.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nickel Detection: In the presence of nickel ions, dimethylglyoxime forms a red precipitate of nickel dimethylglyoxime complex under alkaline conditions.
Palladium Detection: Similar to nickel, palladium ions form a yellow precipitate with dimethylglyoxime under acidic conditions.
Major Products:
Nickel Dimethylglyoxime Complex: A red precipitate used for nickel detection.
Palladium Dimethylglyoxime Complex: A yellow precipitate used for palladium detection.
Wissenschaftliche Forschungsanwendungen
Dimethylglyoxime, disodium salt octahydrate has a wide range of applications in scientific research:
Analytical Chemistry: Used for the qualitative and quantitative analysis of nickel and palladium ions in various samples.
Coordination Chemistry: Serves as a ligand in the formation of metal complexes, which are studied for their catalytic and enzymatic properties.
Environmental Chemistry: Employed in the detection of trace metal ions in environmental samples.
Industrial Applications: Used in the refining of precious metals to separate and purify nickel and palladium.
Wirkmechanismus
The mechanism of action of dimethylglyoxime, disodium salt octahydrate involves the formation of stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination stabilizes the metal ions and allows for their detection and analysis. The molecular targets are primarily nickel and palladium ions, and the pathways involved include complexation and precipitation reactions .
Vergleich Mit ähnlichen Verbindungen
Salicylaldoxime: Another oxime compound used for metal ion detection.
Hydroxylamine: A related compound used in similar analytical applications.
Comparison:
Dimethylglyoxime vs. Salicylaldoxime: While both compounds are used for metal ion detection, dimethylglyoxime is more specific for nickel and palladium, whereas salicylaldoxime can detect a broader range of metal ions.
Dimethylglyoxime vs. Hydroxylamine: Dimethylglyoxime forms more stable complexes with metal ions compared to hydroxylamine, making it more suitable for precise analytical applications.
Eigenschaften
Molekularformel |
C4H24N2Na2O10 |
|---|---|
Molekulargewicht |
306.22 g/mol |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2 |
InChI-Schlüssel |
GRRYEQYOEVEFFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C(=NO)C.O.O.O.O.O.O.O.O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


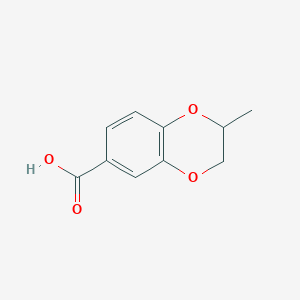
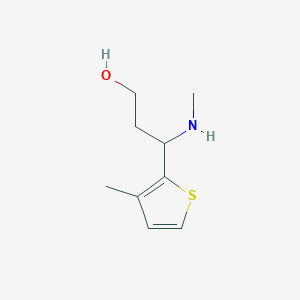
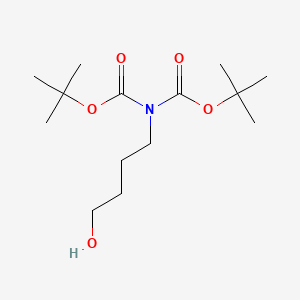
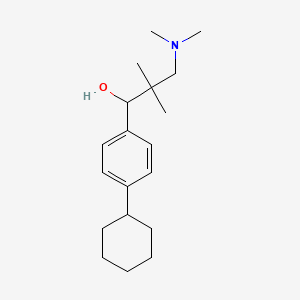
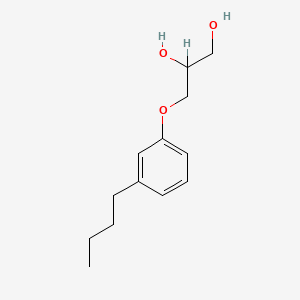
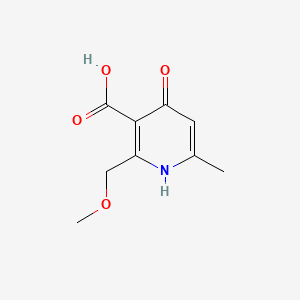
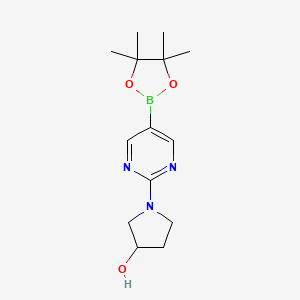
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

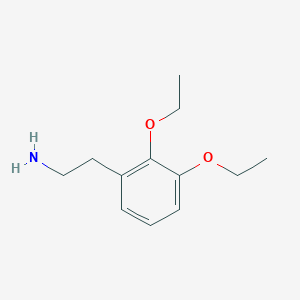

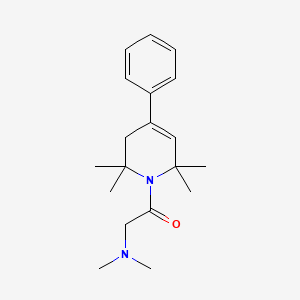
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
